molecular formula C20H17NO4 B8529775 1H-Pyrrole-2,3-dicarboxylic acid, 4,5-diphenyl-, dimethyl ester CAS No. 65477-49-8

1H-Pyrrole-2,3-dicarboxylic acid, 4,5-diphenyl-, dimethyl ester

Cat. No. B8529775
M. Wt: 335.4 g/mol
InChI Key: VQMOVERDZSFLOQ-UHFFFAOYSA-N
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Patent
US04335136

Procedure details

In a 2 l RB 3-neck flask with mechanical stirrer and condenser was placed 76.7 g (0.31 mole) of desyl amine hydrochloride [Pschorr et al, Chem. Ber., 35, 2740 (1902)], 750 ml methanol, 88 g (0.62 mole) dimethyl acetylenedicarboxylate (freshly distilled) and 61 g (0.75 mole) anhydrous sodium acetate. The mixture was heated at reflux for two hours. Then another 44 g (0.31 mole) of dimethyl acetylenedicarboxylate was added, and heating continued another two hours. While the reaction mixture was still at reflux, concentrated hydrochloric acid (~60 ml, to pH~2) was added dropwise. The mixture was heated at reflux another hour, then poured into 2 l water containing 200 ml 10% sodium bicarbonate solution. With stirring, more sodium bicarbonte was added until the solution was neutral. The gummy solid which precipitated was collected and washed with water. Trituration of this gummy material with ~500 ml of 50% aqueous ethanol gave a tan powdery solid, which was recrystallized from ~85% aqueous ethanol to give 65.5 g (63%) of white crystals, m.p. 191°-2° [Lit. m.p. 185°-7°; J. B. Hendrickson et al, J. Am. Chem. Soc., 86, 107 (1964)].
Quantity
76.7 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:8]([CH:10]([NH2:17])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:18]([C:24]([O:26][CH3:27])=[O:25])#[C:19][C:20]([O:22][CH3:23])=[O:21].C([O-])(=O)C.[Na+].Cl.[Na]>O.CO>[C:2]1([C:8]2[C:18]([C:24]([O:26][CH3:27])=[O:25])=[C:19]([C:20]([O:22][CH3:23])=[O:21])[NH:17][C:10]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,3.4,^1:33|

Inputs

Step One
Name
Quantity
76.7 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C(=O)C(C1=CC=CC=C1)N
Name
Quantity
88 g
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Name
Quantity
61 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 l RB 3-neck flask with mechanical stirrer and condenser was placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux another hour
CUSTOM
Type
CUSTOM
Details
The gummy solid which precipitated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Trituration of this gummy material with ~500 ml of 50% aqueous ethanol gave a tan powdery solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ~85% aqueous ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=C(NC1C1=CC=CC=C1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 65.5 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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